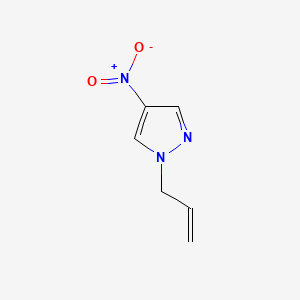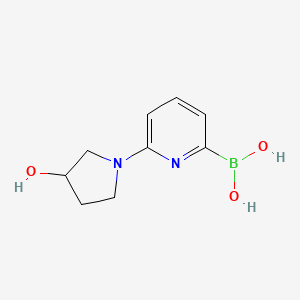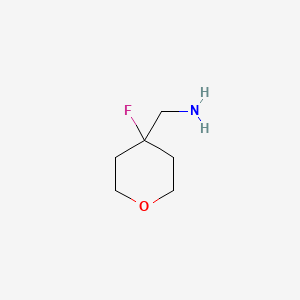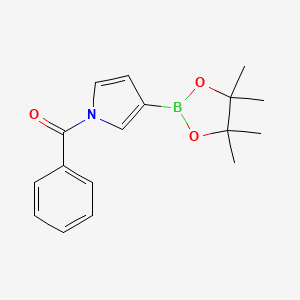
Phenyl(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a phenyl group, a pyrrole group, and a boronic ester group . These types of compounds are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For example, boric acid ester intermediates with benzene rings can be obtained by a three-step substitution reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Wissenschaftliche Forschungsanwendungen
Synthese und Kristallstruktur-Analyse
Diese Verbindung wird durch eine dreistufige Substitutionsreaktion erhalten . Die Strukturen der Verbindungen werden durch FTIR, 1H und 13C NMR-Spektroskopie sowie Massenspektrometrie bestätigt . Einkristalle der Titelverbindungen werden durch Röntgenbeugung gemessen und einer kristallographischen und konformativen Analyse unterzogen .
Dichtefunktionaltheorie (DFT)-Studie
Die molekularen Strukturen werden zusätzlich unter Verwendung der Dichtefunktionaltheorie (DFT) berechnet, die mit den Werten der Röntgenbeugung verglichen wurden . Die Ergebnisse der konformativen Analyse zeigen, dass die durch DFT optimierten Molekülstrukturen mit den durch Einkristall-Röntgenbeugung bestimmten Kristallstrukturen übereinstimmen .
3. Molekulares elektrostatisches Potential und Grenzorbitale Das molekulare elektrostatische Potential und die Grenzorbitale der Titelverbindungen werden zusätzlich mit DFT untersucht, und einige physikalisch-chemische Eigenschaften der Verbindungen werden aufgezeigt .
Suzuki–Miyaura-Kupplung
Diese Verbindung wird als Substrat in der Untersuchung der Suzuki–Miyaura-Kupplung verschiedener Arylidide verwendet . Die Suzuki–Miyaura (SM)-Kreuzkupplung ist wohl die am häufigsten angewandte Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion bis heute .
Asymmetrische Synthese
Organoborverbindungen sind von erheblichem Nutzen in der asymmetrischen Synthese . Zusammen mit einer großen Erweiterung der Wege zur Herstellung enantiomerenangereicherter Organoborverbindungen ermöglichen ihre anschließenden Umwandlungen in eine Reihe von funktionellen Gruppen den Zugang zu einer breiten Palette unterschiedlicher Moleküle mit hoher Enantioselektivität
Wirkmechanismus
Target of Action
Boronic acid derivatives like this compound are often used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, such as this compound, are generally used in the suzuki–miyaura reaction, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic ester acts as a nucleophile, attacking the electrophilic carbon in the organic halide in the presence of a base and a palladium catalyst.
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound may participate, is a key biochemical pathway in synthetic chemistry. The reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds. The downstream effects of this reaction can lead to the creation of complex organic molecules used in pharmaceuticals, agrochemicals, and high-tech materials .
Result of Action
The result of the compound’s action in a Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of biaryl compounds, which are found in a variety of pharmaceuticals and organic materials .
Action Environment
The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or impurities. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base, and the reaction is often performed in an aqueous solution .
Eigenschaften
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-11-19(12-14)15(20)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVABAFGSMXFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682332 |
Source


|
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-12-9 |
Source


|
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

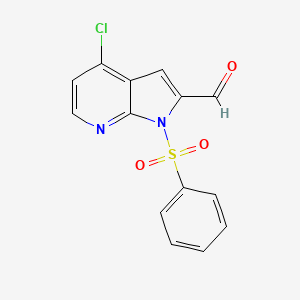
![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
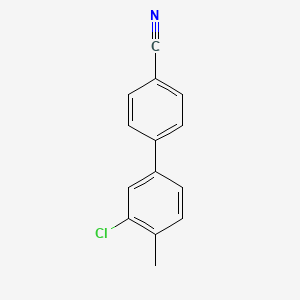
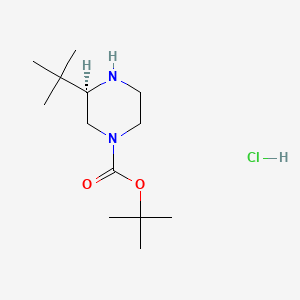
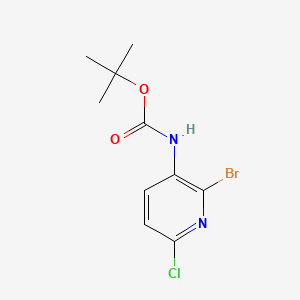
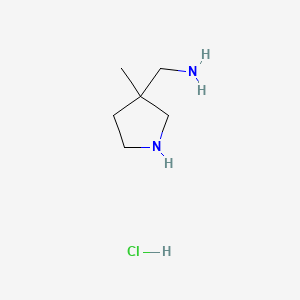
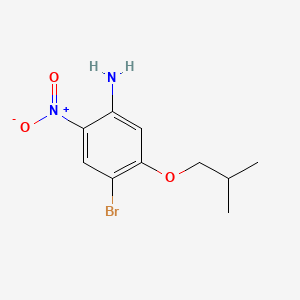
![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)
